4-{4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine
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Overview
Description
4-{4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine is a complex organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring attached to a nitrophenyl group, which is further connected to an oxadiazole ring substituted with a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a nitrile in the presence of an oxidizing agent. For example, 2-methylbenzonitrile can react with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized to form the oxadiazole ring.
Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Coupling with Morpholine: The final step involves the coupling of the nitrated oxadiazole derivative with morpholine under basic conditions, typically using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of an amino derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It can be utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxadiazole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
- 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4-{4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine is unique due to its combination of a morpholine ring, a nitrophenyl group, and an oxadiazole ring. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-[4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-13-4-2-3-5-15(13)18-20-19(27-21-18)14-6-7-16(17(12-14)23(24)25)22-8-10-26-11-9-22/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZSDETWIRHSMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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